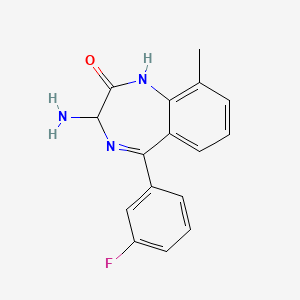

3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Description

3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS: 1584632-49-4) is a substituted 1,4-benzodiazepine derivative characterized by a 3-fluorophenyl group at position 5, a methyl group at position 9, and a free amino group at position 2. This compound is synthesized via a multi-step route involving condensation, acylation, cyclization, and deprotection reactions.

Its structural uniqueness lies in the combination of electron-withdrawing fluorine substitution (3-fluorophenyl) and steric hindrance from the 9-methyl group, which may influence receptor binding and metabolic stability. While primarily marketed for pharmaceutical research (e.g., CNS modulation), specific therapeutic applications remain under investigation .

Properties

Molecular Formula |

C16H14FN3O |

|---|---|

Molecular Weight |

283.30 g/mol |

IUPAC Name |

3-amino-5-(3-fluorophenyl)-9-methyl-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H14FN3O/c1-9-4-2-7-12-13(9)20-16(21)15(18)19-14(12)10-5-3-6-11(17)8-10/h2-8,15H,18H2,1H3,(H,20,21) |

InChI Key |

BUQNBZIOQDZGEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC(C(=O)N2)N)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:

Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable ketone under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Ring Expansion via Acid or Thermal Treatment

The compound undergoes ring expansion under acidic or thermal conditions to form derivatives with modified heterocyclic systems. This reaction is critical for synthesizing pharmacologically active benzodiazepine analogs.

Key Observations:

Mechanism : Acidic conditions protonate the amino group, facilitating cyclization through nucleophilic attack on the adjacent carbonyl. Thermal treatments promote similar ring expansion without acid catalysis .

Saponification and Decarboxylation

The ester side chain at position 3 is hydrolyzed to a carboxylic acid under basic conditions, followed by decarboxylation to yield simplified benzodiazepine structures.

Reaction Pathway:

-

Saponification :

-

Decarboxylation :

Substitution at the Amino Group

The primary amino group (-NH2) at position 3 participates in nucleophilic substitution reactions, enabling derivatization:

Documented Modifications:

-

Acylation : Reacts with acetyl chloride or anhydrides to form amides.

-

Alkylation : Forms secondary or tertiary amines using alkyl halides (e.g., diethylaminoethyl groups) .

Example :

-

Reaction with diethylaminoethyl chloride yields 1-(2-diethylaminoethyl)-substituted derivatives, enhancing lipophilicity and CNS penetration .

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes regioselective electrophilic substitution due to the electron-withdrawing fluorine atom:

Potential Reactions:

-

Nitration : Introduces nitro groups at meta/para positions relative to fluorine.

-

Halogenation : Bromine or chlorine addition under Lewis acid catalysis.

Limitations : Steric hindrance from the methyl group at position 9 may reduce reactivity at certain positions.

Redox Reactions Involving the Ketone

The 2-ketone moiety can be reduced to a secondary alcohol or oxidized to a carboxylic acid under specific conditions:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Reduction | NaBH4, LiAlH4 | 2-Hydroxybenzodiazepine | Prodrug synthesis |

| Oxidation | KMnO4, CrO3 | 2-Carboxylic acid derivative | Metabolite generation |

Note : Reduction preserves the benzodiazepine ring system, while oxidation may alter its pharmacological profile.

Cyclization Reactions

Under acidic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles. For example:

-

Formation of triazolobenzodiazepines : Reacts with hydrazine derivatives to generate 1,2,4-triazole-fused analogs.

Stability Under Hydrolytic Conditions

The compound exhibits pH-dependent stability:

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various benzodiazepine derivatives. Benzodiazepines are widely recognized for their anxiolytic, sedative, and hypnotic properties. The incorporation of fluorine enhances the biological activity and selectivity of these derivatives, leading to improved therapeutic profiles.

Key Findings:

- Anxiolytic Activity : Research indicates that derivatives of this compound exhibit significant anxiolytic effects through modulation of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system .

- Sedative Effects : Compounds related to 3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one have been shown to increase sleep duration in animal models .

Neuroscience Research

The compound is extensively utilized in neuroscience to explore mechanisms underlying anxiety and depression. It provides insights into potential therapeutic targets for treating these conditions.

Research Highlights:

- Mechanisms of Action : Studies suggest that this compound acts as a partial agonist at GABA_A receptors, contributing to its anxiolytic and anticonvulsant effects .

- Neuroprotective Properties : It has been shown to protect neuronal cells from oxidative stress and damage induced by neurotoxins such as hydrogen peroxide .

Analytical Chemistry

In analytical chemistry, this compound is employed for developing methods to detect and quantify benzodiazepines in biological samples.

Applications:

- Toxicology : The compound aids in forensic investigations by providing reliable analytical methods for detecting benzodiazepines in bodily fluids .

- Bioavailability Studies : It can be incorporated into formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Analogs of 1,4-Benzodiazepines

Key Observations :

- Substituent Position : The 3-fluorophenyl group in the target compound contrasts with 2-fluorophenyl or chlorophenyl moieties in analogs like Methylclonazepam. This positional difference may alter π-π stacking interactions with GABAₐ receptor subunits .

Pharmacological Activity

Table 2: Anticonvulsant Activity Comparison

| Compound | ED₅₀ (mg/kg) | Model (PTZ-induced seizures) | Reference |

|---|---|---|---|

| Diazepam | 1.2 | Mouse | |

| 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole | 1.4 | Mouse | |

| This compound | Data pending | Not reported | — |

Notes:

- Methylclonazepam’s nitro group () confers longer half-life but higher risk of metabolite toxicity compared to amino-substituted analogs .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Property | 3-Amino-5-(3-fluorophenyl)-9-methyl-... | Methylclonazepam | Diazepam |

|---|---|---|---|

| LogP | Estimated 2.8 | 2.5 (experimental) | 2.9 |

| Solubility | Low (hydrophobic core) | Very low (nitro group) | Moderate (Cl substitution) |

| Synthetic Complexity | High (multi-step acylation/cyclization) | Moderate | Low |

| Stability | Sensitive to deamination | Nitro group degradation risks | High (stable amide bond) |

Key Findings :

- Analytical characterization (e.g., GC-MS, FTIR) of Methylclonazepam () highlights methodologies applicable to verifying the purity and structure of the target compound .

Biological Activity

3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, known by its CAS number 1946010-95-2, is a compound belonging to the benzodiazepine class. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). Benzodiazepines generally function as positive allosteric modulators of the GABA_A receptor, enhancing the inhibitory effects of GABA neurotransmission. This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Anxiolytic and Sedative Effects

Research indicates that benzodiazepines exhibit significant anxiolytic properties. The compound under discussion has been evaluated in various preclinical models for its effectiveness in reducing anxiety-like behaviors. For instance, studies have shown that compounds with similar structures can significantly decrease anxiety in rodent models when administered at specific dosages.

Anticonvulsant Activity

This compound's potential as an anticonvulsant has also been explored. Benzodiazepines are commonly used in clinical settings to manage seizures. The specific activity of 3-amino-5-(3-fluorophenyl)-9-methyl derivatives against different seizure models remains an area of active investigation.

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of benzodiazepine derivatives. For example, compounds structurally related to 3-amino-5-(3-fluorophenyl)-9-methyl have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzodiazepine compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, and how are critical intermediates validated?

- Methodological Answer : The compound is synthesized via multi-step condensation and cyclization reactions. A validated route involves:

Condensation : Reacting substituted aniline derivatives with fluorinated nitriles using Lewis acids (e.g., BCl₃/AlCl₃) to form ketone intermediates .

Acylation : Bromoacetyl bromide in pyridine introduces a bromoacetamide group, enabling cyclization with hydroxylamine/NaOH to yield a benzodiazepinone-N-oxide intermediate .

Functionalization : Subsequent protection (e.g., Boc₂O) and alkylation (e.g., ethyl bromoacetate/NaH) introduce the amino and methyl groups .

-

Validation : Intermediate purity is confirmed via HPLC (≥98% purity thresholds) and GC-MS for structural verification .

Table 1: Key Reaction Conditions

Step Reagents/Conditions Intermediate Validation Method Condensation BCl₃, AlCl₃, 80°C, anhydrous DCM FTIR-ATR (C=O stretch at ~1680 cm⁻¹) Cyclization Hydroxylamine, NaOH, 60°C GC-MS (m/z matching) Boc Protection Boc₂O, TEA, RT HPLC (retention time 8.2 min)

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer :

-

GC-MS : Used for volatile intermediates (EI ionization, m/z 50–550 range, He carrier gas at 1.2 mL/min) .

-

HPLC-TOF : Non-volatile analysis with Zorbax Eclipse XDB-C18 columns, 1.0 mL/min flow, and TOF-MS (2 GHz, 1700 amu range) .

-

FTIR-ATR : Direct measurement of functional groups (4000–400 cm⁻¹, 4 cm⁻¹ resolution) .

-

GC-IR : Confirms regioisomers via condensed-phase IR (4000–650 cm⁻¹) .

Table 2: Analytical Parameters

Q. What pharmacological targets are associated with this benzodiazepine derivative?

- Methodological Answer : The compound modulates GABAₐ receptors, specifically the benzodiazepine-binding site.

- Experimental Design : Frog sensory neuron assays using a "concentration-clamp" technique to measure chloride current (Iₐ) potentiation. Full agonists (e.g., diazepam) augment Iₐ by 200–300% at ≤3 µM, while partial agonists show ~50% efficacy .

- Dose-Response : Test concentrations range from 3 nM to 30 µM. Inverse agonists (e.g., fl-CCE) reduce Iₐ at <3 µM but augment at higher doses .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation : Expose to 40°C/75% RH for 6 months. Monitor via HPLC for impurities (e.g., des-amino derivatives).

- Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV/Vis).

- Key Findings : Short shelf-life (<6 months at RT) necessitates lyophilization or inert atmosphere storage .

Advanced Research Questions

Q. How do stereochemical variations in the dihydro-1,4-benzodiazepin-2-one core affect GABAₐ receptor binding?

- Methodological Answer :

- Diastereomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/ethanol) to resolve R/S configurations .

- Pharmacological Assay : Compare EC₅₀ values of enantiomers in GABA-induced Iₐ assays.

- Findings : (R)-enantiomers show 10-fold higher potency than (S)-forms in receptor binding .

Q. How to resolve contradictory data in pharmacological assays (e.g., inverse agonist effects at high concentrations)?

- Methodological Answer :

- Mechanistic Studies : Use patch-clamp electrophysiology to distinguish allosteric vs. orthosteric modulation.

- Receptor Subtype Profiling : Transfect HEK293 cells with α₁β₂γ₂ vs. α₅β₃γ₂ GABAₐ subtypes.

- Case Study : Fl-CCE reduces Iₐ at <3 µM (inverse agonism) but potentiates at ≥3 µM due to β-subunit-dependent effects .

Q. What strategies optimize synthetic yield while minimizing impurities like des-fluoro byproducts?

- Methodological Answer :

-

Reaction Monitoring : In situ FTIR to track nitrile-to-ketone conversion.

-

Byproduct Mitigation : Use Scavenger resins (e.g., QuadraPure™) for halogen retention.

-

Yield Improvement : Optimize BCl₃ stoichiometry (1.2 eq.) and reaction time (4–6 hr) .

Table 3: Impurity Profiling

Impurity Source Control Strategy Des-fluoro derivative Incomplete fluorophenyl coupling Excess AlCl₃ (1.5 eq.) N-Oxide byproduct Overoxidation during cyclization Strict O₂ exclusion

Q. How to profile and quantify trace impurities (e.g., EP-listed degradants)?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in H₂O/ACN.

- EP Standards : Compare retention times with certified impurities (e.g., Impurity F: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) .

- Limits : ≤0.5% for individual impurities, ≤2.0% total .

Q. What in silico approaches predict binding affinity to GABAₐ receptor subtypes?

- Methodological Answer :

- Pharmacophore Modeling : Superimpose energy-minimized conformers with estazolam to identify conserved benzodiazepine motifs .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., α₁-His102 π-stacking) using AMBER force fields.

- Validation : Correlate docking scores (Glide XP) with in vivo PTZ-induced convulsion assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.